2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Formation of the thiadiazole ring: This can be synthesized through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or quinoline rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyridine derivatives: Such as nicotinamide and pyridoxine, important in biological systems.
Thiadiazole derivatives: Such as acetazolamide, used as a diuretic and in the treatment of glaucoma.
Uniqueness
2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a member of the quinoline family, incorporating a pyridine and a thiadiazole moiety. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have highlighted its promising anticancer properties, alongside other biological activities.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₃N₅O₁S |
Molecular Weight | 353.39 g/mol |
CAS Number | Not specified in the search results |
Biological Activity Overview
Research indicates that compounds with a thiadiazole moiety often exhibit a range of pharmacological activities, including:
- Anticancer Activity : Many derivatives of thiadiazoles have been shown to inhibit tumor growth across various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial and fungal infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
Anticancer Activity
A significant focus on this compound's biological activity has been its anticancer potential. The following findings illustrate its effectiveness:
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- For instance, derivatives with similar structures showed IC50 values ranging from 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
-
Mechanism of Action :
- The anticancer activity is attributed to multiple mechanisms, including the inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .
- Specific studies have indicated that compounds targeting lipoxygenase enzymes can lead to reduced tumor growth in colorectal and pancreatic cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Research has indicated that modifications to the thiadiazole ring can enhance antibacterial efficacy against various pathogens .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity is crucial for drug design:
Substituent | Effect on Activity |
---|---|
Pyridine Ring | Enhances interaction with biological targets |
Thiadiazole Moiety | Critical for anticancer activity |
Carboxamide Group | Influences solubility and bioavailability |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives exhibiting anticancer properties through enzyme inhibition and apoptosis induction .
- Comparative Analysis : A comparative study demonstrated that derivatives with specific substitutions on the thiadiazole ring showed enhanced cytotoxicity against HepG2 and A549 cell lines .
Properties
IUPAC Name |
2-pyridin-4-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5OS/c23-16(21-17-22-19-10-24-17)13-9-15(11-5-7-18-8-6-11)20-14-4-2-1-3-12(13)14/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFCQAXEPXTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.